molecular formula C13H14N2O3S B5351170 2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5351170
M. Wt: 278.33 g/mol
InChI Key: KJNJCJKVBDUBST-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require the use of catalysts, such as 4-dimethylaminopyridine, and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific combination of a bicyclic core and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-13(11(17)18)8-3-2-7(6-8)9(13)10(16)15-12-14-4-5-19-12/h2-5,7-9H,6H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNJCJKVBDUBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C1C(=O)NC3=NC=CS3)C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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